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Compound of Interest

Compound Name: Glutaconic acid

Cat. No.: B041736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for glutaconic acid, an unsaturated dicarboxylic acid of interest in various biochemical and

pharmaceutical research areas. This document presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed

experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

Mass Spectrometry, and Infrared Spectroscopy of glutaconic acid. For clarity, the data

primarily pertains to the more stable trans-isomer.

Table 1: ¹H NMR Spectroscopic Data for trans-
Glutaconic Acid
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~12.0 Singlet (broad) 2H
Carboxylic acid

protons (-COOH)

~6.95 Doublet of Triplets 1H Vinylic proton (-CH=)

~5.90 Doublet of Triplets 1H Vinylic proton (-CH=)

~3.25 Doublet 2H
Methylene protons (-

CH₂-)

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for trans-
Glutaconic Acid

Chemical Shift (δ) (ppm) Assignment

~172.0 Carboxylic acid carbons (-COOH)

~145.0 Vinylic carbon (-CH=)

~125.0 Vinylic carbon (-CH=)

~40.0 Methylene carbon (-CH₂-)

Note: These are approximate chemical shifts and can be influenced by experimental

conditions.

Table 3: Mass Spectrometry Data for Glutaconic Acid
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m/z Relative Intensity (%) Possible Fragment

130 Moderate [M]⁺ (Molecular Ion)

113 High [M - OH]⁺

85 High
[M - COOH]⁺ or [M - H₂O -

OH]⁺

67 Moderate [C₄H₃O]⁺

55 High [C₃H₃O]⁺ or [C₄H₇]⁺

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., EI, ESI).

Table 4: Infrared (IR) Spectroscopy Data for trans-
Glutaconic Acid
While a definitive spectrum image with precise peak assignments is not readily available in

public databases, the expected characteristic absorption bands for the functional groups

present in glutaconic acid are as follows:
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

3300 - 2500 Broad O-H stretch
Carboxylic Acid (-

COOH)

~3050 Medium C-H stretch Vinylic (=C-H)

~2950 Medium C-H stretch Aliphatic (-CH₂-)

1710 - 1680 Strong C=O stretch
Carboxylic Acid (-

COOH)

1650 - 1630 Medium C=C stretch Alkene (-C=C-)

1440 - 1395 Medium O-H bend
Carboxylic Acid (-

COOH)

1320 - 1210 Strong C-O stretch
Carboxylic Acid (-

COOH)

980 - 960 Strong
C-H bend (out-of-

plane)
trans-Alkene

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are generalized and may require optimization based on the specific

instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of glutaconic acid.

Materials:

Glutaconic acid sample

Deuterated solvent (e.g., DMSO-d₆, D₂O)

NMR tubes (5 mm)
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NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the glutaconic acid sample.

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

Transfer the solution to a clean, dry NMR tube.

¹H NMR Spectroscopy:

Insert the sample into the NMR spectrometer.

Tune and shim the instrument to achieve a homogeneous magnetic field.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Typical parameters:

Pulse angle: 30-45 degrees

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 16-64

¹³C NMR Spectroscopy:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

Typical parameters:

Pulse angle: 30 degrees

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b041736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition time: 1-2 seconds

Relaxation delay: 2 seconds

Number of scans: 1024 or more, depending on concentration.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in glutaconic acid using Attenuated Total

Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

Glutaconic acid sample (solid)

ATR-FTIR spectrometer

Spatula

Ethanol or isopropanol for cleaning

Procedure:

Instrument Preparation:
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Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft cloth

dampened with ethanol or isopropanol and allow it to dry completely.

Record a background spectrum of the empty ATR crystal.

Sample Analysis:

Place a small amount of the solid glutaconic acid sample onto the center of the ATR

crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing and Analysis:

The acquired spectrum will be automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and compare them with known correlation

tables to identify the functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of glutaconic acid.

Electron Ionization (EI) is a common technique for this purpose.

Materials:

Glutaconic acid sample

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Solvent for sample dissolution (if using GC-MS, a derivatizing agent may be required to

increase volatility).
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Procedure (Direct Insertion Probe):

Sample Preparation:

Place a small amount of the solid glutaconic acid into a capillary tube.

Instrument Setup:

The mass spectrometer is operated under a high vacuum.

The ion source is typically heated.

Set the electron energy to 70 eV for standard EI.

Data Acquisition:

Insert the probe into the ion source.

Gradually heat the probe to volatilize the sample.

The vaporized molecules are ionized and fragmented by the electron beam.

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z).

A mass spectrum is recorded, plotting ion intensity versus m/z.

Data Analysis:

Identify the molecular ion peak [M]⁺.

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions

and proposing their structures.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like glutaconic acid.
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Caption: General workflow for the spectroscopic analysis of glutaconic acid.

To cite this document: BenchChem. [Spectroscopic Analysis of Glutaconic Acid: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041736#spectroscopic-data-of-glutaconic-acid-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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